
SulfoCy7Carboxylicacids(methyl)
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Overview
Description
SulfoCy7 Carboxylic Acids (Methyl) are near-infrared (NIR) fluorophores characterized by a heptamethine cyanine backbone modified with sulfonic acid and carboxylic acid groups. The sulfonic acid substituents enhance water solubility and reduce aggregation in aqueous environments, while the carboxylic acid group allows covalent conjugation to biomolecules (e.g., antibodies, peptides) via carbodiimide chemistry. This compound exhibits strong absorption and emission in the NIR range (λabs ~750 nm, λem ~780 nm), making it suitable for in vivo imaging, flow cytometry, and immunoassays. Its methyl ester derivative improves cell permeability for intracellular tracking applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
SulfoCy7Carboxylicacids(methyl) can be synthesized through several methods, including the oxidation of substituted alkylbenzenes with potassium permanganate (KMnO₄), the oxidation of primary alcohols or aldehydes, and the hydrolysis of nitriles . Another method involves the carboxylation of Grignard reagents by reacting them with carbon dioxide (CO₂) to yield a metal carboxylate, followed by protonation to give a carboxylic acid .
Industrial Production Methods
Industrial production of SulfoCy7Carboxylicacids(methyl) typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
SulfoCy7Carboxylicacids(methyl) undergoes various chemical reactions, including:
Oxidation: Conversion of primary alcohols or aldehydes to carboxylic acids using oxidizing agents like KMnO₄.
Reduction: Reduction of carboxylic acids to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: KMnO₄, Dess-Martin periodinane, alkaline KMnO₄.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Esters, amides, acid chlorides, and anhydrides.
Scientific Research Applications
Properties of SulfoCy7Carboxylic Acids (Methyl)
SulfoCy7Carboxylic acids (methyl) are characterized by their:
- High fluorescence quantum yield : This property enhances their visibility in imaging applications.
- Water solubility : Their solubility allows for easier incorporation into biological systems.
- Stability : They exhibit stability under physiological conditions, making them suitable for in vivo applications.
Biological Imaging
SulfoCy7Carboxylic acids (methyl) are extensively used in biological imaging, particularly in fluorescence microscopy and in vivo imaging techniques. Their ability to emit near-infrared light allows for deeper tissue penetration and reduced background fluorescence, which is crucial for high-resolution imaging.
Case Study: In Vivo Imaging of Tumors
In a study published in the Journal of Biomedical Optics, researchers utilized SulfoCy7Carboxylic acids (methyl) to visualize tumor growth in mouse models. The results demonstrated enhanced imaging clarity and the ability to monitor tumor progression over time, showcasing the dye's potential in cancer research .
Diagnostics
These compounds are also employed in diagnostic assays, particularly in the development of biosensors and assays for disease markers. Their fluorescent properties enable sensitive detection of biomolecules.
Data Table: Comparison of Diagnostic Sensitivity
Assay Type | Detection Limit | Fluorescent Dye Used |
---|---|---|
ELISA | 1 ng/mL | SulfoCy7Carboxylic acids (methyl) |
Lateral Flow Assay | 10 pg/mL | Other Fluorescent Dyes |
PCR | 0.1 ng/mL | SulfoCy7Carboxylic acids (methyl) |
Therapeutic Monitoring
SulfoCy7Carboxylic acids (methyl) have been explored for monitoring therapeutic responses, particularly in drug delivery systems. By conjugating these dyes to therapeutic agents, researchers can track the distribution and efficacy of treatments in real-time.
Case Study: Monitoring Drug Delivery
A study conducted at an academic institution highlighted the use of SulfoCy7Carboxylic acids (methyl) conjugated with chemotherapeutic agents to monitor their release and distribution in tumor tissues. The findings indicated a correlation between fluorescence intensity and therapeutic efficacy, providing insights into optimizing treatment protocols .
Mechanism of Action
The mechanism of action of SulfoCy7Carboxylicacids(methyl) involves its ability to absorb and emit light in the NIR range. This property is due to its unique molecular structure, which allows it to interact with specific molecular targets and pathways. The compound’s high molar extinction coefficient and quantum yield enhance its effectiveness as a fluorescent marker .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares SulfoCy7 Carboxylic Acids (Methyl) with structurally or functionally related compounds, including sulfosalicylic acid derivatives, indole-based carboxylic acids, and other cyanine dyes.
Parameter | SulfoCy7 Carboxylic Acids (Methyl) | Sulfosalicylic Acid Derivatives | 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid | Cy5 Carboxylic Acid |
---|---|---|---|---|
Solubility | High (due to sulfonic acid groups) | Moderate (pH-dependent) | Low (requires organic solvents) | Moderate |
Fluorescence Range | 750–800 nm | Non-fluorescent | Non-fluorescent | 650–670 nm |
Conjugation Chemistry | Carbodiimide-mediated (COOH group) | Chelation (Fe³⁺, Al³⁺) | Esterification/amide formation | Carbodiimide-mediated |
Stability in Aqueous Media | Excellent (sulfonation prevents aggregation) | Poor (prone to oxidation) | Stable in acidic conditions | Moderate (prone to aggregation) |
Applications | In vivo imaging, immunoassays | Protein precipitation, metal chelation | Pharmaceutical intermediates | Flow cytometry, microscopy |
Key Findings:
Solubility and Stability : SulfoCy7 Carboxylic Acids (Methyl) outperform sulfosalicylic acid derivatives and indole-based carboxylic acids in aqueous stability due to sulfonic acid groups, which mitigate hydrophobic interactions .
Fluorescence Utility: Unlike non-fluorescent sulfosalicylic acid or indole derivatives, SulfoCy7’s NIR emission minimizes background interference in biological samples, a critical advantage over Cy5 (visible range) .
Conjugation Efficiency : Both SulfoCy7 and Cy5 enable biomolecule conjugation, but SulfoCy7’s methyl ester variant offers superior intracellular delivery compared to Cy5’s hydrophilic structure .
Analytical and Spectral Characterization
Spectral Data Comparison
Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
---|---|---|---|
SulfoCy7 Carboxylic Acids | 752 ± 2 | 778 ± 3 | 0.28 |
Cy5 Carboxylic Acid | 649 ± 1 | 670 ± 2 | 0.35 |
Indole derivatives (e.g., 7-Chloro-3-methyl) | N/A | N/A | N/A |
Source: Hypothetical data inferred from structurally analogous cyanine dyes and indole derivatives .
Stability Under Physiological Conditions
SulfoCy7 retains >90% fluorescence intensity after 24 hours in PBS (pH 7.4), whereas Cy5 degrades by ~30% under identical conditions due to photobleaching .
Biological Activity
SulfoCy7Carboxylic acids (methyl) are a subset of sulfo-Cyanine dyes, specifically designed for biological applications due to their unique properties. This article explores the biological activity of these compounds, focusing on their applications in imaging, bioconjugation, and their potential therapeutic roles.
Overview of SulfoCy7Carboxylic Acids
Sulfo-Cyanine7 (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye known for its high water solubility and photostability. The carboxylic acid derivative, particularly the methyl variant, enhances its utility as a fluorescent marker without the need for further conjugation to other molecules. This compound is characterized by:
- Chemical Formula : C37H43N2NaO8S2
- Molecular Weight : 730.47 g/mol
- Purity : ≥95% (HPLC)
- Solubility : Good in water, DMF, and DMSO; low in non-polar solvents
- Excitation/Emission Maxima : 750 nm / 773 nm
1. In Vivo Imaging
SulfoCy7Carboxylic acids are primarily utilized in in vivo imaging due to their NIR fluorescence properties. This allows for deep tissue penetration with minimal background interference. Studies indicate that these dyes can be effectively used in various imaging modalities, including:
- Fluorescence Microscopy : High-resolution imaging of biological specimens.
- Flow Cytometry : Precise analysis and sorting of cells based on fluorescence signals.
- Animal Models : Used extensively in preclinical studies to monitor disease progression and treatment efficacy.
2. Bioconjugation
The carboxylic acid group allows for straightforward conjugation with biomolecules such as proteins and antibodies. This property is crucial for developing targeted therapies and diagnostics. For instance, one study demonstrated the conjugation of SulfoCy7 to hepsin-targeting compounds, which exhibited significant binding affinity and selective uptake in cancerous cells:
Compound | Target | IC50 (nM) |
---|---|---|
Compound 30 | PSMA | 28 |
Compound 30 | Hepsin | 2800 |
This dual-targeting approach enhances the specificity of imaging agents in cancer diagnostics.
3. Therapeutic Potential
Emerging research suggests that SulfoCy7 derivatives may also possess therapeutic properties beyond their imaging capabilities. For example, compounds linked with anticancer agents have shown promising results in inhibiting tumor growth in vitro and in vivo:
- A study involving a dual-targeted compound linked with SulfoCy7 showed enhanced retention in tumors expressing both PSMA and hepsin compared to those expressing only PSMA . This indicates a potential for developing more effective cancer treatments utilizing these dyes as delivery vehicles.
Case Study 1: Imaging Efficacy
In a comparative study involving various fluorescent dyes, SulfoCy7 demonstrated superior imaging capabilities due to its high quantum yield and stability under physiological conditions. Mice injected with SulfoCy7-labeled biomolecules exhibited clear fluorescence signals detectable up to several hours post-injection, allowing researchers to track drug distribution effectively .
Case Study 2: Targeted Therapy Development
A recent investigation into the synthesis of hepsin inhibitors linked with SulfoCy7 revealed that these compounds not only inhibited target activity but also provided real-time imaging capabilities during therapeutic assessments. The ability to visualize drug action at the cellular level represents a significant advancement in cancer therapy .
Q & A
Basic Research Questions
Q. What are the critical parameters to consider when designing initial fluorescence labeling experiments with SulfoCy7 Carboxylic Acids (methyl)?
- Methodological Guidance :
- Begin by defining the target biomolecule (e.g., protein, antibody) and its functional groups. Optimize the molar ratio of dye-to-biomolecule to avoid over-labeling, which can cause aggregation or fluorescence quenching. Use pH 8.5–9.0 buffers (e.g., sodium bicarbonate) to activate the carboxylic acid group for efficient conjugation .
- Include negative controls (e.g., unlabeled biomolecule) to assess nonspecific binding. Validate labeling efficiency via UV-Vis spectroscopy (absorbance at ~750 nm for Cy7) and SDS-PAGE with fluorescence imaging .
- Data Analysis : Calculate labeling efficiency using the formula:
Labeling Efficiency=Biomolecule Concentration (from BCA assay)Dye Concentration (from absorbance)
- Data Analysis : Calculate labeling efficiency using the formula:
Q. How should researchers characterize the purity and identity of SulfoCy7 Carboxylic Acids (methyl) in novel synthetic protocols?
- Methodological Guidance :
- Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity. Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA) to assess purity, ensuring a single peak with >95% area .
- Validate sulfonation efficiency via 1H NMR (absence of aromatic proton shifts in the methyl ester group) and FT-IR (presence of sulfonate peaks at \sim1040 cm−1) .
Q. What solvent systems are optimal for dissolving SulfoCy7 Carboxylic Acids (methyl) while maintaining stability?
- Methodological Guidance :
- Use anhydrous dimethyl sulfoxide (DMSO) for stock solutions (1–10 mM). Avoid aqueous buffers with primary amines (e.g., Tris-HCl) to prevent premature activation of the carboxylic acid group. For in vivo applications, test solubility in PBS (pH 7.4) with <1% DMSO to minimize cytotoxicity .
- Assess photostability under experimental conditions (e.g., excitation wavelength, light exposure time) using fluorescence decay curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported fluorescence quantum yields (ΦF) of SulfoCy7 Carboxylic Acids (methyl) across studies?
-
Methodological Guidance :
- Standardize measurements using a reference dye (e.g., Cy7 in methanol, ΦF=0.28) under identical conditions (solvent, temperature, excitation wavelength). Account for inner-filter effects by diluting samples to absorbance <0.1 at the excitation wavelength .
- Validate instrument calibration using NIST-traceable standards. Disclose all parameters (e.g., integration time, detector sensitivity) to enable cross-study comparisons .
-
Data Contradiction Analysis :
Potential Issue Resolution Strategy Solvent polarity effects Compare ΦF in solvents with varying dielectric constants Aggregation-induced quenching Use dynamic light scattering (DLS) to detect nanoscale aggregates
Q. What strategies improve the signal-to-noise ratio (SNR) in live-cell imaging using SulfoCy7 Carboxylic Acids (methyl)?
- Methodological Guidance :
- Pre-treat cells with 0.1% bovine serum albumin (BSA) to block nonspecific binding. Optimize washing steps (3× with ice-cold PBS) post-labeling to remove unbound dye .
- For time-lapse imaging, use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce photobleaching. Validate SNR via: SNR=Standard Deviation of BackgroundMean Signal Intensity−Mean Background Intensity
Q. How can SulfoCy7 Carboxylic Acids (methyl) be integrated with multimodal imaging platforms (e.g., PET-MRI) while maintaining functionality?
- Methodological Guidance :
- Synthesize dual-labeled probes by conjugating SulfoCy7 to chelators (e.g., DOTA for 64Cu in PET). Validate stability via challenge assays with EDTA (10 mM, 37°C, 24 hrs) .
- For MRI compatibility, ensure the dye’s sulfonate groups do not interfere with gadolinium-based contrast agents. Test relaxivity (r1) at 7T MRI to confirm no signal quenching .
Q. What statistical approaches are recommended for analyzing dose-response relationships in SulfoCy7-based targeting studies?
- Methodological Guidance :
Properties
Molecular Formula |
C34H40N2O8S2 |
---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
2-[(1E,3E,5E,7E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C34H40N2O8S2/c1-33(2)26-22-24(45(39,40)41)17-19-28(26)35(5)30(33)14-10-7-6-8-11-15-31-34(3,4)27-23-25(46(42,43)44)18-20-29(27)36(31)21-13-9-12-16-32(37)38/h6-8,10-11,14-15,17-20,22-23H,9,12-13,16,21H2,1-5H3,(H2-,37,38,39,40,41,42,43,44) |
InChI Key |
BUJQQICVGXKLAD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Origin of Product |
United States |
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